![molecular formula C17H17N5O3 B5614981 N-(2,5-dimethoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B5614981.png)
N-(2,5-dimethoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar acetamide derivatives often involves multi-step reactions, including condensation and substitution processes. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared through carbodiimide condensation, demonstrating a convenient and fast method for synthesizing complex acetamide derivatives (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as NMR, FTIR, and X-ray crystallography. For example, the structures of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were elucidated, showcasing the importance of intermolecular interactions in forming 3-D arrays (Boechat et al., 2011).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, highlighting their reactivity and potential for forming new bonds. The Ritter reaction, for instance, demonstrates the diverse reactivity of related acetamide derivatives with dimethyl acetylenedicarboxylate to yield novel heterocyclic products (Djaidi et al., 1996).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. For example, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid were studied, revealing the significance of hydrogen bonding in determining the compound's physical properties (Chi et al., 2018).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including their reactivity, stability, and interactions with other molecules, are essential for their practical applications. The synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors showcase the bioisosteric modulation and its impact on chemical properties and biological activity (Maheshwari et al., 2018).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-24-13-8-9-15(25-2)14(10-13)18-16(23)11-22-20-17(19-21-22)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPRIWHAQPXDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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